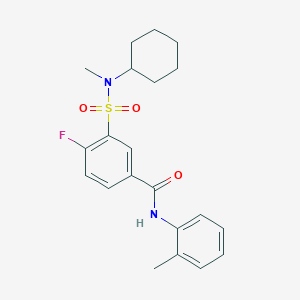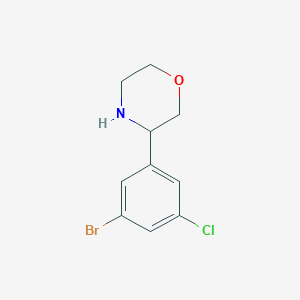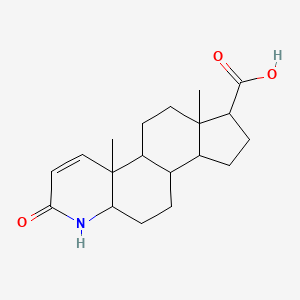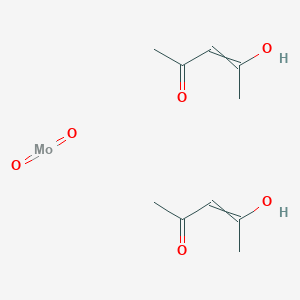![molecular formula C16H15NO5S B12507676 5-[({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B12507676.png)
5-[({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)methyl]furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)methyl]furan-2-carbonsäure ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist einen Furanring auf, der mit einer Carbonsäuregruppe und einer Sulfanylmethylgruppe substituiert ist, die wiederum mit einer 4-Acetylphenylcarbamoyl-Einheit verknüpft ist. Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Forschungsobjekt in der organischen Chemie und verwandten Disziplinen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-[({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)methyl]furan-2-carbonsäure erfolgt typischerweise in mehreren Schritten, ausgehend von leicht verfügbaren Vorstufen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Furanrings: Der Furanring kann durch Cyclisierung geeigneter Vorstufen unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Carbonsäuregruppe: Die Carbonsäuregruppe kann durch Oxidationreaktionen unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid eingeführt werden.
Anlagerung der Sulfanylmethylgruppe: Dieser Schritt beinhaltet die nukleophile Substitution einer geeigneten Abgangsgruppe mit einer Thiolverbindung.
Kopplung mit der 4-Acetylphenylcarbamoyl-Einheit: Der letzte Schritt beinhaltet die Kopplung des Sulfanylmethylfuran-Derivats mit 4-Acetylphenylisocyanat unter kontrollierten Bedingungen, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, die jedoch für die großtechnische Synthese optimiert sind. Dazu gehört der Einsatz von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-[({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)methyl]furan-2-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zu Alkoholen reduziert werden.
Substitution: Der Furanring kann elektrophile Substitutionsreaktionen eingehen, bei denen Elektrophile Wasserstoffatome am Ring ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Elektrophile wie Brom, Chlor oder Nitroniumionen.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone.
Reduktion: Alkohol-Derivate.
Substitution: Halogenierte oder nitrierte Furan-Derivate.
Wissenschaftliche Forschungsanwendungen
5-[({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)methyl]furan-2-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antitumoraktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Medikamentenentwicklung.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese verschiedener Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-[({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)methyl]furan-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen ausüben durch:
Bindung an Enzyme: Hemmung oder Aktivierung bestimmter Enzyme, die an Stoffwechselwegen beteiligt sind.
Wechselwirkung mit Rezeptoren: Modulation der Rezeptoraktivität, um zelluläre Signalprozesse zu beeinflussen.
Veränderung der Genexpression: Beeinflussung der Transkription und Translation von Genen, die mit seiner biologischen Aktivität zusammenhängen.
Wissenschaftliche Forschungsanwendungen
5-[({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-[({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
5-[({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)methyl]furan-2-carbonsäure ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen einzigartig, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivitäten verleihen. Ihre Struktur ermöglicht vielfältige chemische Modifikationen, was sie zu einer vielseitigen Verbindung für die Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C16H15NO5S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
5-[[2-(4-acetylanilino)-2-oxoethyl]sulfanylmethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C16H15NO5S/c1-10(18)11-2-4-12(5-3-11)17-15(19)9-23-8-13-6-7-14(22-13)16(20)21/h2-7H,8-9H2,1H3,(H,17,19)(H,20,21) |
InChI-Schlüssel |
KNHFHVPXMNFMSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-fluorophenyl)-5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12507607.png)


![4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12507620.png)

![2-[2-(2-{2-[(1-acetylpyrrolidin-2-yl)formamido]-3-(1H-imidazol-4-yl)propanamido}-3-hydroxypropanamido)-3-sulfanylpropanamido]succinamide](/img/structure/B12507635.png)

![[4-(Fluoromethyl)phenyl]boronic acid](/img/structure/B12507655.png)

![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide](/img/structure/B12507658.png)
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid](/img/structure/B12507674.png)
![(R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12507688.png)
